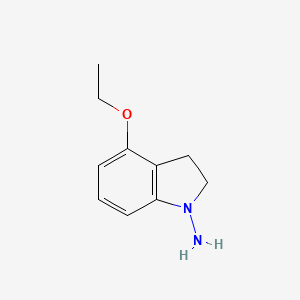

4-Ethoxyindolin-1-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of amines like 4-Ethoxyindolin-1-amine can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular structure of 4-Ethoxyindolin-1-amine can be analyzed using various spectroscopic methods such as 1H NMR, LC-MS, and UV-VIS . The nitrogen rule of mass spectrometry can be used to determine whether a compound has an odd or even number of nitrogen atoms in its structure .Chemical Reactions Analysis

Amines, including 4-Ethoxyindolin-1-amine, can react with acids to form salts soluble in water . The reaction of 4-methyl catechol with propylamine in the presence of NaIO4 in Na2CO3 aqueous solution is an example of a reaction involving amines .Physical And Chemical Properties Analysis

Amines have the ability to act as weak organic bases . They react with acids to form salts soluble in water, including those amines that are not very soluble in water .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

4-Ethoxyindolin-1-amine derivatives have been utilized in the synthesis of novel compounds with potential antimicrobial activities. For example, Bektaş et al. (2007) synthesized various derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one, and found some of these compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Photochemical Activation in Cell Physiology

The compound has also found application in photochemical studies, particularly in the context of cell physiology. Asad et al. (2017) explored the photoactivation of tertiary amines linked to photoremovable protecting groups, demonstrating efficient release of bioactive molecules, which is relevant for studies in gene editing and cellular activities (Asad et al., 2017).

Antitumor Activity

Another significant area of research is the investigation of 4-Ethoxyindolin-1-amine derivatives for their antitumor properties. Károlyi et al. (2012) synthesized a series of novel functionalized derivatives and evaluated their in vitro antitumor activity against various human cancer cell lines. They found that certain derivatives displayed attractive in vitro cytotoxicity and cytostatic effects (Károlyi et al., 2012).

Fluorescence in Biomedical Analysis

Additionally, 4-Ethoxyindolin-1-amine derivatives have been utilized in the development of novel fluorophores for biomedical analysis. Hirano et al. (2004) discovered that 6-Methoxy-4-quinolone, an oxidation product derived from a related compound, exhibited strong fluorescence in a wide pH range, making it suitable for biomedical applications such as fluorescent labeling (Hirano et al., 2004).

Orientations Futures

Mécanisme D'action

Target of Action

4-Ethoxyindolin-1-amine is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 4-Ethoxyindolin-1-amine may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Ethoxyindolin-1-amine may interact with its targets in a way that results in one or more of these effects.

Pharmacokinetics

Indole derivatives are known to have diverse biological activities and therapeutic possibilities , suggesting that they may have favorable ADME properties

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities . Therefore, it is plausible that 4-Ethoxyindolin-1-amine could have similar effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethoxyindolin-1-amine. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action of 4-Ethoxyindolin-1-amine.

Propriétés

IUPAC Name |

4-ethoxy-2,3-dihydroindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-13-10-5-3-4-9-8(10)6-7-12(9)11/h3-5H,2,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZYPESNCJCGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCN2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1477124.png)

![6-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)nicotinic acid](/img/structure/B1477125.png)

![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477127.png)

![1-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477128.png)

![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1477137.png)

![3-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477138.png)

![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1477140.png)

![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1477141.png)

![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1477142.png)

![3-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477143.png)

![2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1477144.png)

![Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1477145.png)